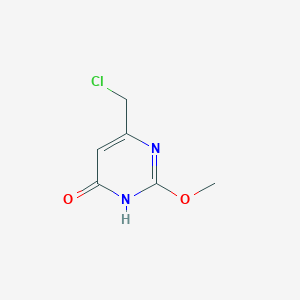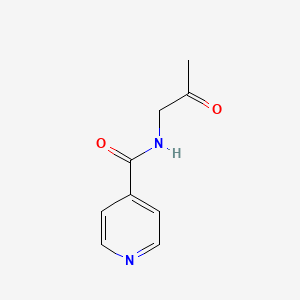
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a cyano group (-CN) at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions, such as stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparación Con Compuestos Similares
- 7-Cyano-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 1-Butyl-1,2,3,4-tetrahydroisoquinoline
- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile is unique due to the presence of both cyano and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12/h3-5,14H,7-8H2,1-2H3 |
Clave InChI |
YQXWBOUWNWBGRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC2=C1C=CC(=C2)C#N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Piperazinecarboxylic acid, 4-[5-(methoxycarbonyl)-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B8678813.png)

![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)

